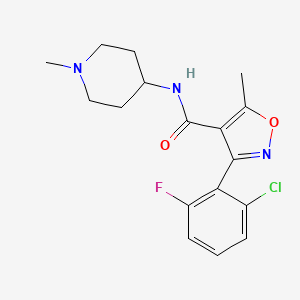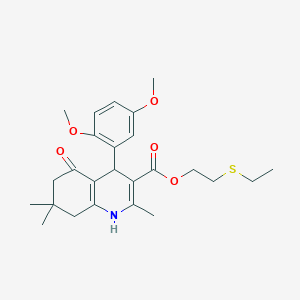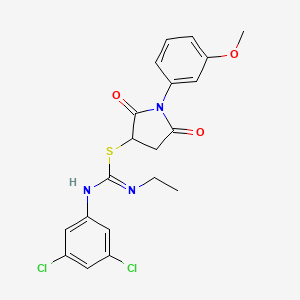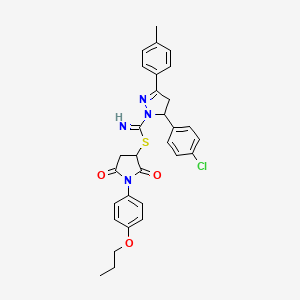
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine, also known as DNI-6, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of indazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine involves the photoisomerization of the nitrobenzyl group upon exposure to light of a specific wavelength. This photoisomerization results in the activation or deactivation of GPCRs, which can lead to changes in cellular signaling pathways and ultimately affect physiological processes.
Biochemical and physiological effects:
Studies have shown that this compound can modulate the activity of various GPCRs, including dopamine receptors and adenosine receptors. This compound has also been shown to affect neuronal activity and synaptic transmission in the brain. Additionally, this compound has been studied for its potential applications in optogenetics, a technique that uses light to control the activity of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine in lab experiments is its ability to selectively activate or deactivate GPCRs with high spatial and temporal precision. This allows researchers to study the specific effects of GPCR signaling on various physiological processes. However, one limitation of using this compound is its relatively complex synthesis method, which can make it difficult and time-consuming to obtain large quantities of the compound.
Direcciones Futuras
There are several potential future directions for research involving N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine. One area of interest is the development of new photo-switchable ligands that can selectively target different types of GPCRs. Additionally, this compound and other photo-switchable compounds may have applications in the development of new therapies for neurological disorders such as Parkinson's disease and schizophrenia. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and other photo-switchable ligands, which could lead to new insights into the mechanisms underlying cellular signaling and synaptic transmission in the brain.
Métodos De Síntesis
The synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with 1H-indazole-6-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as DMF or DMSO and typically requires several steps to purify the final product.
Aplicaciones Científicas De Investigación
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a photo-switchable ligand for G protein-coupled receptors (GPCRs), which are important signaling molecules in the brain.
Propiedades
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-23-15-5-11(14(20(21)22)7-16(15)24-2)8-17-12-4-3-10-9-18-19-13(10)6-12/h3-7,9,17H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGIBMSGFFNCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2=CC3=C(C=C2)C=NN3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5123893.png)
![2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5123898.png)
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}decahydroisoquinoline](/img/structure/B5123909.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5123916.png)


![2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione](/img/structure/B5123952.png)


![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5123973.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5123978.png)

![1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5123987.png)
![2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5123996.png)